molecular formula C15H18N2O3 B1465267 Tert-butyl 9-cyano-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate CAS No. 1167416-50-3

Tert-butyl 9-cyano-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate

Cat. No.: B1465267
CAS No.: 1167416-50-3
M. Wt: 274.31 g/mol
InChI Key: VRZVHAYYPYJLAY-UHFFFAOYSA-N
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Description

Tert-butyl 9-cyano-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Process Development and Scale-Up

Research highlights the significance of the benzoxazepine core, present in several kinase inhibitors, including mTOR inhibitors. The scalable synthesis of related compounds involves the preparation of distinct fragments, including the benzoxazepine core, demonstrating the chemical's utility in process development and scale-up for medicinal chemistry. This work outlines the synthesis steps and optimization processes for compounds related to "Tert-butyl 9-cyano-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate," indicating its importance in the synthesis of complex kinase inhibitors (S. Naganathan et al., 2015).

Cytotoxic Activity

Another study focused on the synthesis of previously unknown halogenated derivatives related to benzoxazepine and their anticancer activity. This research demonstrates the compound's relevance in developing new cancer therapies by evaluating their cytotoxic activity against various cancer cell lines, showcasing its potential in medicinal chemistry (D. N. Bang et al., 2015).

Intermediate for Anticancer Drugs

"Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate" is highlighted as an important intermediate for small molecule anticancer drugs. A study details a synthetic method for this compound, emphasizing its role in the development of PI3K/AKT/mTOR pathway inhibitors. This research underlines the compound's utility in overcoming resistance in cancer treatment, illustrating its importance in drug discovery (Binliang Zhang et al., 2018).

Catalysis and Organic Synthesis

Research into palladium-catalysed carbonylation of 4-substituted 2-iodoaniline derivatives showcases the versatility of related compounds in organic synthesis. This study presents methods for synthesizing various compounds through carbonylation, demonstrating the broader applicability of benzoxazepine derivatives in catalysis and synthesis (P. Ács et al., 2006).

Synthesis and Spectroscopic Studies

Further research into the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids reveals the compound's utility in creating materials with potential nonlinear optical (NLO) properties. This work not only highlights synthetic pathways but also explores the electronic structure through spectroscopic and computational studies, indicating its application in materials science (A. Almansour et al., 2016).

Properties

IUPAC Name

tert-butyl 9-cyano-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-15(2,3)20-14(18)17-7-8-19-13-11(9-16)5-4-6-12(13)10-17/h4-6H,7-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZVHAYYPYJLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716475
Record name tert-Butyl 9-cyano-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167416-50-3
Record name tert-Butyl 9-cyano-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1,1-dimethylethyl 9-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate (Preparation 101) (1.34 g, 4.08 mmol) in N,N-dimethylformamide (11 ml) was degassed under vacuum (3 mm Hg) for 15 min then stirred under nitrogen. Zinc cyanide (575 mg, 4.90 mmol) then tetrakis(triphenylphosphine) palladium(0) (472 mg, 0.41 mmol) were added and the resulting mixture was stirred at 100° C. under nitrogen overnight then diluted with ethyl acetate. The insoluble residues were filtered off and washed with ethyl acetate, bleached for two days washed twice with brine, dried over magnesium sulphate and concentrated in vacuo. Purification of the residue by flash chromatography on silica gel, eluting with 15-45% ethyl acetate in cyclohexane gave the title compound as a colourless solid (980 mg). MS (ES) C15H18N2O3 requires 274 found 275 [M+H]+.
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Zinc cyanide
Quantity
575 mg
Type
catalyst
Reaction Step Three
Quantity
472 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 1,1-dimethylethyl 9-{[(trifluoromethyl)sulfonyl]oxy}-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate (Preparation 63) (9 g, 22.65 mmol), zinc cyanide (3.99 g, 34.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (2.62 g, 2.265 mmol) in DMF (90 ml) was heated at 80° C. for 24 hrs. The reaction was cooled, diluted with EtOAc (400 ml) and water (400 ml) and filtered to remove insoluble material. The filtrate was separated and the organic layer washed with water, dried over magnesium sulphate and evaporated. Purified by flash chromatography eluting with EtOAc/iso-hexane 1:9 then 1:3 to give the title compound (5.1 g) as a colourless oil. MS (ES): C15H18N2O3 requires 274; found 174 [M+H−100]+.
Name
1,1-dimethylethyl 9-{[(trifluoromethyl)sulfonyl]oxy}-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
3.99 g
Type
catalyst
Reaction Step One
Quantity
2.62 g
Type
catalyst
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 9-cyano-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate
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Tert-butyl 9-cyano-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate
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Tert-butyl 9-cyano-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate
Reactant of Route 4
Tert-butyl 9-cyano-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate
Reactant of Route 5
Tert-butyl 9-cyano-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate
Reactant of Route 6
Tert-butyl 9-cyano-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate

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